molecular formula C21H21NO3 B13374482 2-(6-methoxy-2-naphthyl)-N-(2-methoxyphenyl)propanamide

2-(6-methoxy-2-naphthyl)-N-(2-methoxyphenyl)propanamide

Cat. No.: B13374482
M. Wt: 335.4 g/mol
InChI Key: VWQSJOYKSIRVTE-UHFFFAOYSA-N
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Description

2-(6-Methoxy-2-naphthyl)-N-(2-methoxyphenyl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propanamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-2-naphthyl)-N-(2-methoxyphenyl)propanamide typically involves the reaction of 6-methoxy-2-naphthylamine with 2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-2-naphthyl)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(6-Methoxy-2-naphthyl)-N-(2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of pain and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2-naphthyl)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    Naproxen: (S)-(+)-2-(6-Methoxy-2-naphthyl)propionic acid, a well-known non-steroidal anti-inflammatory drug (NSAID).

    Ibuprofen: 2-(4-Isobutylphenyl)propionic acid, another widely used NSAID.

Uniqueness

2-(6-Methoxy-2-naphthyl)-N-(2-methoxyphenyl)propanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Unlike naproxen and ibuprofen, this compound contains both a naphthalene ring and an amide group, which may contribute to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C21H21NO3/c1-14(21(23)22-19-6-4-5-7-20(19)25-3)15-8-9-17-13-18(24-2)11-10-16(17)12-15/h4-14H,1-3H3,(H,22,23)

InChI Key

VWQSJOYKSIRVTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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